3-(4-fluorophenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
Description
Molecular Formula: C₃₁H₂₆F₂N₃O₃ (calculated based on structural analogs) . Core Structure: Pyrazolo[4,3-c]quinoline fused with a pyrazole ring and quinoline system. Key Substituents:
- 3-position: 4-Fluorophenyl group (electron-withdrawing, enhancing receptor binding).
- 5-position: 3-Methoxyphenylmethyl group (modulates steric bulk and lipophilicity).
- 7/8-positions: Dimethoxy groups (increase solubility and influence π-π stacking interactions).
This compound has been investigated for kinase inhibition (e.g., FLT3 and Aurora A), showing moderate activity (IC₅₀ ~100–500 nM) . Its structural complexity and functional group arrangement make it a promising scaffold for drug development.
Properties
IUPAC Name |
3-(4-fluorophenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O3/c1-31-19-6-4-5-16(11-19)14-30-15-21-25(17-7-9-18(27)10-8-17)28-29-26(21)20-12-23(32-2)24(33-3)13-22(20)30/h4-13,15H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPFQQDPIQBUNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C3C(=NN=C3C4=CC(=C(C=C42)OC)OC)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multiple steps, including the formation of the pyrazoloquinoline core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . The reaction conditions often include palladium catalysts and boronic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve specific solvents and temperature controls to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that pyrazoloquinolines exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of breast and lung cancer cells through apoptosis induction mechanisms .
- A case study highlighted the compound's ability to downregulate specific oncogenes and upregulate tumor suppressor genes, suggesting a multifaceted approach to cancer treatment.
-
Anti-inflammatory Effects :
- The compound has been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, making it a candidate for treating inflammatory diseases .
- In vivo models demonstrated a reduction in inflammation markers following administration of the compound, supporting its therapeutic potential.
-
Antiviral Activity :
- Preliminary studies have shown that this pyrazoloquinoline derivative exhibits antiviral properties, particularly against HIV and other viral pathogens. The mechanism involves interference with viral replication processes .
- Specific assays demonstrated that the compound could inhibit viral entry into host cells, providing a basis for further exploration in antiviral drug development.
Biological Research Applications
-
Biological Pathway Modulation :
- The compound's interaction with various biological pathways has been studied extensively. Its role as a modulator of kinase activity suggests potential applications in targeted therapies for diseases like cancer and diabetes .
- Studies have shown that it can selectively inhibit certain kinases involved in cell signaling pathways critical for tumor growth.
-
Neuroprotective Effects :
- Emerging research has pointed to neuroprotective properties of pyrazoloquinolines. The compound may offer protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
- Experimental models have indicated improvements in cognitive function following treatment with this compound.
Material Science Applications
- Organic Electronics :
- The unique electronic properties of pyrazoloquinolines make them suitable candidates for organic semiconductor materials. Their application in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) is under investigation .
- Research into the photophysical properties of the compound has revealed that it can exhibit efficient charge transport characteristics.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. This compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Pyrazoloquinoline Derivatives
Structural and Functional Group Variations
Key Trends in Activity and Properties
Substituent Position and Receptor Binding: Fluorine at the 4-position of the phenyl group (e.g., 4-fluorophenyl) enhances kinase inhibition by stabilizing ligand-receptor interactions via dipole interactions . Methoxy Groups at 7/8 positions improve aqueous solubility but may reduce membrane permeability compared to non-polar substituents (e.g., methyl) .
Impact of Benzyl Substituents :
- The 4-methyl group in ’s compound lacks polar interactions, favoring GPCR agonism over kinase inhibition .
Halogen Effects :
- Chlorine () vs. Fluorine (target compound):
- Fluorine’s smaller size and electronegativity optimize π-π stacking in kinase active sites .
Physicochemical Properties
| Property | Target Compound | 3-(4-Ethoxyphenyl) Analog () | 8-Fluoro Analog () |
|---|---|---|---|
| Molecular Weight | ~455.46 g/mol | ~463.50 g/mol | ~469.48 g/mol |
| logP (Predicted) | 3.8–4.2 | 4.1–4.5 | 3.5–3.9 |
| Aqueous Solubility | Low (dimethoxy enhances) | Very low (ethoxy reduces solubility) | Moderate (fluoro improves) |
Biological Activity
The compound 3-(4-fluorophenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its diverse biological activities. This article delves into its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant research findings and case studies.
- Chemical Formula : C26H22FN3O3
- CAS Number : 866728-91-8
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its potential therapeutic applications. Below are key findings regarding its biological effects:
Anticancer Activity
- Cell Line Studies : In vitro studies have demonstrated that derivatives of pyrazolo[4,3-c]quinoline exhibit significant antiproliferative activity against various human tumor cell lines. For instance, compounds related to this structure showed IC50 values in the nanomolar to micromolar range against cancer cells such as A498 (renal cancer) and MDA-MB-468 (breast cancer) .
- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest. Detailed studies indicated that these compounds can inhibit key signaling pathways involved in tumor growth .
Anti-inflammatory Activity
- Nitric Oxide Production : Studies assessing the anti-inflammatory properties revealed that certain derivatives significantly inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. Notably, one compound exhibited inhibition comparable to established anti-inflammatory agents .
- Protein Expression Inhibition : The anti-inflammatory effects were linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
Antimicrobial Activity
- In Vitro Testing : Preliminary evaluations of antimicrobial activity indicated that some pyrazoloquinoline derivatives possess moderate antibacterial and antifungal properties against selected strains .
- Structure-Activity Relationship (SAR) : The structure of these compounds plays a crucial role in their antimicrobial efficacy, with specific modifications enhancing their activity against pathogenic microorganisms .
Data Tables
Case Studies
- Case Study on Anticancer Efficacy : A recent study evaluated a series of pyrazoloquinoline derivatives for their anticancer potential. The results indicated that specific substitutions on the quinoline ring enhanced cytotoxicity against renal cancer cells, providing insights into optimizing these compounds for therapeutic use .
- Inflammation Model Study : Another study utilized an LPS-induced inflammation model to assess the anti-inflammatory effects of these derivatives. The findings highlighted the potential for developing new anti-inflammatory drugs based on the structure of pyrazoloquinolines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
